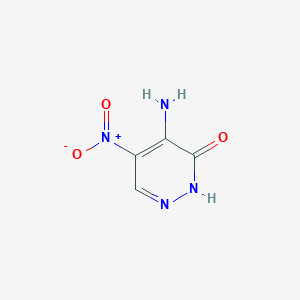

4-Amino-5-nitropyridazin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-nitro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLZXWINJFUJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618407 | |

| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-47-1 | |

| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, proposed synthetic pathways, and potential applications of the novel heterocyclic compound, 4-Amino-5-nitropyridazin-3-ol. As this molecule is not extensively documented in current chemical literature, this document serves as a theoretical and practical framework for researchers interested in its synthesis and exploration. The guide is structured to offer not just procedural steps but also the underlying chemical principles and rationale, empowering researchers to approach the synthesis and handling of this compound with a robust understanding. All proposed methodologies are grounded in established reactivity patterns of related pyridazinone and aminonitropyridine systems, supported by references to peer-reviewed literature.

Introduction: The Potential of the Pyridazinone Scaffold

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Derivatives of pyridazin-3(2H)-one have demonstrated a remarkable spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The introduction of amino and nitro functionalities onto this scaffold, as in the case of this compound, is anticipated to modulate its electronic and steric properties significantly, potentially leading to novel biological activities and applications in drug discovery and materials science.

This guide will first explore the structural and physicochemical properties of the target molecule, followed by a detailed exposition of two plausible synthetic routes. Each proposed synthetic step is accompanied by a discussion of the reaction mechanism and supporting literature precedents. Finally, a comprehensive section on safe handling and disposal is provided, based on the known hazards of related chemical entities.

Molecular Structure and Predicted Physicochemical Properties

This compound is a multifaceted molecule featuring a pyridazinone core substituted with an electron-donating amino group and a strongly electron-withdrawing nitro group. This substitution pattern is expected to create a highly polarized aromatic system with distinct reactive sites.

Tautomerism

The compound is expected to exist in tautomeric equilibrium between the pyridazin-3-ol and the pyridazin-3(2H)-one forms. Given the stability of the amide-like functionality within the pyridazinone ring, the equilibrium is predicted to heavily favor the pyridazin-3(2H)-one tautomer.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 4-Amino-5-nitropyridazin-3(2H)-one. These predictions are based on computational models and comparison with structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) |

| pKa (acidic) | ~7-8 (N-H proton) |

| pKa (basic) | ~1-2 (amino group) |

Proposed Synthetic Pathways

The synthesis of this compound is not yet described in the literature. Based on established synthetic methodologies for pyridazinones and related heterocycles, two primary synthetic strategies are proposed.

Pathway A: Nitration of a 4-Aminopyridazin-3-one Precursor

This pathway commences with the synthesis of a 4-aminopyridazin-3-one, followed by regioselective nitration at the C5 position.

Caption: Proposed Synthetic Pathway A for 4-Amino-5-nitropyridazin-3(2H)-one.

Experimental Protocol - Pathway A:

Step A1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

-

Rationale: This initial step constructs the pyridazinone core from a commercially available starting material.

-

Procedure: To a solution of mucochloric acid in water, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. Upon cooling, the product precipitates and can be collected by filtration.

Step A2: Synthesis of 4-Amino-5-chloropyridazin-3(2H)-one

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) where the more reactive chlorine at the C4 position is displaced by an amino group.

-

Procedure: 4,5-Dichloropyridazin-3(2H)-one is dissolved in a suitable solvent such as ethanol, and aqueous ammonia is added. The mixture is heated in a sealed vessel to promote the substitution reaction. The product can be isolated by cooling and filtration.

Step A3: Synthesis of 4-Aminopyridazin-3(2H)-one

-

Rationale: The remaining chlorine atom is removed via catalytic hydrogenation.

-

Procedure: 4-Amino-5-chloropyridazin-3(2H)-one is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Step A4: Nitration of 4-Aminopyridazin-3(2H)-one

-

Rationale: The final step is the regioselective nitration at the C5 position. The amino group is a strong ortho-, para-director, and the lactam carbonyl is a meta-director. In this system, the C5 position is para to the amino group, making it the most likely site for electrophilic substitution.

-

Procedure: 4-Aminopyridazin-3(2H)-one is carefully added to a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then poured onto ice, and the pH is carefully adjusted to precipitate the product.[6]

Pathway B: Ring Construction with a Pre-functionalized Precursor

This alternative pathway involves the construction of the pyridazinone ring from a precursor that already contains a group at the C5 position that can be converted to a nitro group.

Caption: Proposed Synthetic Pathway B for 4-Amino-5-nitropyridazin-3(2H)-one.

Experimental Protocol - Pathway B:

Step B1: Synthesis of 4-Amino-5-bromopyridazin-3(2H)-one

-

Rationale: This one-pot reaction constructs the pyridazinone ring with the desired amino and bromo substituents in place.

-

Procedure: 5-Bromo-3,4-difurandione is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via condensation and subsequent ring closure to form the 4-amino-5-bromopyridazin-3(2H)-one.

Step B2: Conversion of the Bromo to a Nitro Group

-

Rationale: This step involves a nucleophilic aromatic substitution where the bromide is displaced by a nitrite ion, which is then oxidized in situ to a nitro group.

-

Procedure: 4-Amino-5-bromopyridazin-3(2H)-one is treated with sodium nitrite in the presence of a strong acid like sulfuric acid. The reaction may require heating to proceed to completion. The product is isolated by neutralization and filtration.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted for 4-Amino-5-nitropyridazin-3(2H)-one based on known values for similar structures.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR (in DMSO-d₆) | δ 11.0-12.0 (br s, 1H, N-H), 7.5-8.5 (br s, 2H, NH₂), 8.0-8.5 (s, 1H, C6-H) | The N-H proton of the pyridazinone ring is expected to be downfield due to the electron-withdrawing nature of the ring and the nitro group. The amino protons will be broad and downfield. The C6 proton will be a singlet and significantly downfield due to the adjacent electron-withdrawing nitro group. |

| ¹³C NMR (in DMSO-d₆) | δ 160-165 (C=O), 145-155 (C-NO₂), 135-145 (C-NH₂), 120-130 (C-H) | The carbonyl carbon will be the most downfield signal. The carbons attached to the nitro and amino groups will also be significantly downfield. |

| IR (KBr) | 3400-3200 cm⁻¹ (N-H stretching), 1680-1650 cm⁻¹ (C=O stretching), 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ (NO₂ asymmetric and symmetric stretching) | The N-H stretches from the amino and amide groups will appear as broad bands. The carbonyl stretch will be a strong, sharp peak. The two nitro group stretches will also be prominent. |

Reactivity Profile

The presence of multiple functional groups dictates a complex reactivity profile for this compound.

-

Amino Group: The amino group is expected to undergo typical reactions such as acylation, alkylation, and diazotization. It also acts as an activating group for electrophilic substitution on the ring, although the strong deactivating effect of the nitro group and the pyridazinone core will temper this reactivity.

-

Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a route to 4,5-diaminopyridazin-3-ol, a potentially useful synthetic intermediate.

-

Pyridazinone Ring: The ring itself is electron-deficient and may be susceptible to nucleophilic attack, particularly at the C6 position. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

Safety and Handling

As this compound is a novel compound, a comprehensive safety profile is not available. However, based on the functionalities present and the nature of related compounds, the following precautions are strongly recommended:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. Nitroaromatic compounds can be toxic upon inhalation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Many amino and nitro-substituted aromatic compounds can be irritants or sensitizers. In case of contact, flush immediately with copious amounts of water.

-

Ingestion: Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents used in the proposed syntheses.

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the predicted chemical properties and plausible synthetic routes for the novel compound this compound. The proposed pathways, grounded in established chemical principles, offer a starting point for researchers to synthesize and investigate this promising molecule. The unique combination of an electron-donating amino group and an electron-withdrawing nitro group on the biologically relevant pyridazinone scaffold suggests that this compound could be a valuable building block for the development of new pharmaceuticals and functional materials. Further experimental work is required to validate the proposed syntheses and to fully characterize the physicochemical and biological properties of this intriguing new chemical entity.

References

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. 2022.

- N-oxidation of Pyridine Derivatives - Supporting Inform

- 5-Nitropyridin-3-amine(934-59-8) 1H NMR spectrum. ChemicalBook.

- 1 H NMR spectrum for compound 3 in pyridine-d 5.

- Safety Data Sheet - 6-(pyridin-3-yl)pyridazine-3-thiol. CymitQuimica. 2024.

- SAFETY DATA SHEET - Pyridine. Sigma-Aldrich. 2025.

- Chemical Safety Data Sheet MSDS / SDS - 3,6-di(pyridin-2-yl)pyridazine. ChemicalBook. 2023.

- 3-Ethynylimidazo[1,2-b]pyridazine - Safety D

- Pyridazine - SAFETY D

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Physical data of the synthesized compounds (3-17).

- 1 H NMR Spectrum (1D, 600 MHz, Pyridine-d5, simul

- INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.

- 3-Nitropyridine(2530-26-9) 1H NMR spectrum. ChemicalBook.

- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

- Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. 2023.

- Functional Groups and IR Tables. Chemistry LibreTexts. 2020.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. 2016.

- Introduction to infrared spectroscopy. Khan Academy.

- The infrared spectra of secondary amines and their salts.

- Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine.

- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry. 2018.

- Reactions of 3-Amino-4-methylfurazan with Nitrating Agents.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of azerbaijan chemical society. 2023.

- The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. 2016.

- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

- Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. 2023.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega. 2025.

- Reactions of 3-Amino-4-methylfurazan with Nitrating Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Structural Elucidation of 4-Amino-5-nitropyridazin-3-ol: A Multi-technique Approach

Abstract

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 4-Amino-5-nitropyridazin-3-ol represents a scaffold of significant interest, yet its definitive structure is complicated by the potential for prototropic tautomerism. This technical guide provides an in-depth, methodology-focused exploration for the unambiguous structure elucidation of this molecule. We move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical workflow, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each section details not only the protocol but also the expected outcomes and their contribution to the final structural assignment, providing researchers with a comprehensive framework for characterizing this and analogous heterocyclic systems.

The Central Challenge: Keto-Enol Tautomerism

The primary obstacle in assigning a definitive structure to this compound is its potential to exist in two tautomeric forms: the 'ol' (lactim) form and the 'one' (lactam) form. This equilibrium is fundamental to the chemistry of hydroxypyridazines and related heterocycles.[1][2] The lactam form, 4-Amino-5-nitro-2H-pyridazin-3-one, is often thermodynamically favored due to the stability of the amide group and potential for favorable hydrogen bonding interactions.[3] However, the energetic landscape can be influenced by solvent, pH, temperature, and solid-state packing forces.[4][5] Therefore, any rigorous structural elucidation must be designed to explicitly investigate and resolve this tautomeric ambiguity.

Figure 1: Prototropic tautomerism in the subject compound.

Foundational Analysis: Mass Spectrometry (MS)

The initial step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish the target compound from potential impurities and confirm its elemental composition.

Rationale: HRMS serves as a fundamental check of synthetic success. By comparing the experimentally measured mass to the calculated exact mass, we can confirm the elemental formula (C₄H₄N₄O₃). While MS cannot differentiate between tautomers, it provides the foundational data upon which all further spectroscopic interpretation is built.[6][7]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode, is typically effective for nitrogen-containing heterocycles to generate the [M+H]⁺ ion.

-

Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Calculate the exact mass for the proposed formula C₄H₄N₄O₃ ([M+H]⁺ = 157.0356).

-

Confirm that the measured mass is within a 5 ppm error tolerance of the calculated mass.

-

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol |

| Calculated Exact Mass [M+H]⁺ | 157.0356 Da |

| Measured Mass [M+H]⁺ | Within 5 ppm of calculated |

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula confirmed, Fourier-Transform Infrared (FT-IR) spectroscopy offers the first direct experimental probe into the dominant tautomeric form by identifying key functional groups.

Rationale: The lactim and lactam forms possess distinct vibrational signatures. The lactim form is characterized by O-H stretching, while the lactam form exhibits a prominent C=O (amide) stretch and an N-H stretch.[8][9] The presence or absence of these bands provides strong, albeit not conclusive, evidence for the predominant tautomer in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Technique: ATR is preferred for solid samples due to minimal sample preparation.

-

Scan Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record the spectrum after acquiring a background spectrum of the clean, empty ATR crystal.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands.

Data Presentation: Key Diagnostic IR Bands

| Tautomeric Form | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| Lactam | N-H Stretch (ring) | 3200-3000 | Indicates the N-H bond of the pyridazinone ring. |

| C=O Stretch (amide) | 1700-1650 | Strong indicator of the lactam form.[10] | |

| Lactim | O-H Stretch (broad) | 3600-3200 | Broad signal characteristic of a hydroxyl group. |

| Both | N-H Stretch (amino) | 3500-3300 | Asymmetric and symmetric stretches of the -NH₂ group. |

| N-O Stretch (nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretches of the -NO₂ group. | |

| C=N/C=C Stretch | 1650-1500 | Ring stretching vibrations. |

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and electronic environment of atoms in solution. A full suite of 1D and 2D NMR experiments is required to build the molecular skeleton and resolve the tautomeric state in the chosen solvent.

Rationale: The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are exquisitely sensitive to their local environment. The protonation state of the ring nitrogens and the hybridization of the C3 carbon (C-OH vs. C=O) will result in significantly different NMR spectra for each tautomer.[11] 2D correlation experiments like HSQC and HMBC are then used to piece the puzzle together, connecting protons to their directly attached carbons and then to neighboring carbons, respectively.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a common choice for polar heterocyclic compounds).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 298 K.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

-

1D ¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ carbons.

-

-

2D Correlation Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is critical for establishing long-range connectivity and piecing together the molecular framework.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (not expected in this molecule due to the isolated ring proton).

-

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

| Tautomer | Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Lactam | H6 | 8.0 - 8.5 | s | 1H | Deshielded by adjacent N and C=O group. |

| -NH₂ | 7.0 - 7.8 | br s | 2H | Broad due to exchange; deshielded by nitro group. | |

| N2-H | 11.0 - 13.0 | br s | 1H | Acidic proton of the lactam N-H. | |

| Lactim | H6 | 7.8 - 8.3 | s | 1H | Slightly less deshielded than in lactam form. |

| -NH₂ | 7.0 - 7.8 | br s | 2H | Similar to lactam form. | |

| O3-H | 10.0 - 12.0 | br s | 1H | Acidic proton of the enol O-H. |

Table 2: Predicted ¹³C NMR Data

| Tautomer | Carbon | Predicted δ (ppm) | Rationale |

| Lactam | C3 | 155 - 165 | Key indicator: Carbonyl carbon, highly deshielded. |

| C4 | 145 - 155 | Attached to electron-donating amino group. | |

| C5 | 115 - 125 | Position of electron-withdrawing nitro group. | |

| C6 | 130 - 140 | Adjacent to ring nitrogen. | |

| Lactim | C3 | 148 - 158 | Key indicator: C-OH carbon, deshielded but less so than a carbonyl. |

| C4 | 145 - 155 | Similar to lactam form. | |

| C5 | 115 - 125 | Similar to lactam form. | |

| C6 | 125 - 135 | Slightly more shielded than in lactam form. |

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR provides the definitive structure in solution, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.

Rationale: This technique is the ultimate arbiter for structural assignments of crystalline solids. It directly visualizes the atomic positions and bond lengths, definitively resolving the tautomeric form and revealing detailed information about intermolecular interactions like hydrogen bonding.[12][13]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a modern diffractometer with a Mo Kα or Cu Kα radiation source.[12]

-

Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.[12]

-

-

Data Analysis:

-

Examine the final structure to determine bond lengths (e.g., C3=O vs. C3-O), identify the locations of all hydrogen atoms, and analyze the hydrogen-bonding network in the crystal lattice.

-

Integrated Elucidation Workflow

The power of this approach lies not in any single technique but in their synergistic application. Each experiment provides a piece of the puzzle, and together they build a self-validating case for the final structure.

Figure 2: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a non-trivial task that requires a carefully planned, multi-technique approach. The central challenge of tautomerism necessitates moving beyond simple 1D NMR and mass confirmation. By systematically applying HRMS to establish the molecular formula, FT-IR to probe functional groups, a full suite of 1D and 2D NMR experiments to determine connectivity in solution, and finally, X-ray crystallography for unambiguous solid-state confirmation, researchers can confidently and rigorously assign the correct structure. This guide provides the strategic framework and detailed protocols necessary to navigate the complexities of this and similar heterocyclic systems, ensuring data integrity and scientific rigor.

References

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

PCCP Owner Societies. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

Aguilar-Galindo, F., et al. (2018). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available at: [Link]

-

Damavandi, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]

-

ResearchGate. (n.d.). Structure of pyridazinone derivatives 23a–g. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-nitropyridine. PubChem. Available at: [Link]

-

de Oliveira, C. S., et al. (2010). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Available at: [Link]

-

Heinisch, G., & Holzer, W. (1990). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded. Preprints.org. Available at: [Link]

-

Seshadri, S., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate. Available at: [Link]

-

Bakunov, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Godlewska, P., et al. (2023). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.

-

Budzikiewicz, H. (2018). Mass Spectrometry in Natural Product Structure Elucidation. ResearchGate. Available at: [Link]

-

Puviarasan, N., et al. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Semantic Scholar. Available at: [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

ChemRxiv. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. ResearchGate. Available at: [Link]

-

Selvin, S. P., et al. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-nitropyridine. PubChem. Available at: [Link]

-

Klein, D. R., & Brodbelt, J. S. (2020). Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation. PMC - NIH. Available at: [Link]

-

Shen, X., & Spengler, B. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. PubMed. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Available at: [Link]

-

MDPI. (2024). Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. MDPI. Available at: [Link]

Sources

- 1. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. growingscience.com [growingscience.com]

Spectroscopic Elucidation of Amino-Nitropyridazinone Scaffolds: A Technical Guide for Researchers

Introduction: Navigating the Spectroscopic Landscape of a Niche Heterocycle

For researchers and scientists engaged in drug discovery and development, the pyridazinone core represents a privileged scaffold, known for a wide spectrum of biological activities.[1][2] The specific functionalization with amino and nitro groups, as in the case of 4-amino-5-nitropyridazin-3-ol, introduces a unique electronic and structural profile that is critical to its potential therapeutic applications. However, a comprehensive, publicly available dataset of its spectroscopic characterization is not readily found.

This guide, therefore, takes an experience-driven approach. Instead of focusing on a single, sparsely documented molecule, we will provide a broader, more practical framework for the spectroscopic analysis of the aminonitropyridazinone class of compounds. By examining data from structurally related pyridazinone derivatives, we can establish a reliable set of expectations for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs. This methodology empowers researchers to confidently identify and characterize novel compounds within this chemical space.

A critical structural feature of this compound is its potential for tautomerism, existing in both the pyridazin-3-ol and pyridazin-3(2H)-one forms. The equilibrium between these tautomers is influenced by the solvent and solid-state packing, which will be reflected in the spectroscopic data.

Caption: Tautomeric forms of this compound.

(Note: The above DOT script is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed in a final document.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For the aminonitropyridazinone scaffold, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the heterocyclic core.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the aromatic proton, the amine protons, and the hydroxyl or N-H proton of the pyridazinone ring, depending on the dominant tautomer.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridazine C-H | 7.0 - 8.5 | Singlet | The exact shift is highly dependent on the electronic effects of the substituents. The nitro group will deshield this proton, shifting it downfield. |

| Amino (-NH₂) | 5.0 - 8.0 | Broad Singlet | The chemical shift and broadness are influenced by hydrogen bonding and exchange with solvent. |

| Hydroxyl (-OH) / N-H | 10.0 - 13.0 | Broad Singlet | This proton is acidic and its signal is often broad due to exchange. Its presence and position can help identify the dominant tautomer. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | 155 - 170 | This carbonyl carbon of the pyridazin-3(2H)-one tautomer will be significantly downfield. |

| C-NO₂ | 140 - 160 | The carbon attached to the nitro group is strongly deshielded. |

| C-NH₂ | 130 - 150 | The carbon bearing the amino group. |

| C-OH | 150 - 165 | In the pyridazin-3-ol tautomer, this carbon is deshielded. |

| Pyridazine C-H | 110 - 130 | The carbon bearing the lone proton on the ring. |

Note: These are estimated ranges based on data from various substituted pyridazinone derivatives. Actual values may vary.[1][3][4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to their polarity and the ability to observe exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Execute HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

Caption: A typical workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an aminonitropyridazinone, the IR spectrum will be characterized by distinct absorption bands for the N-H, O-H, C=O, and N-O bonds.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3400 - 3200 | Medium | Often appears as a doublet for a primary amine. |

| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Strong | Indicates the presence of the pyridazin-3-ol tautomer and/or absorbed water. |

| N-H stretch (amide) | 3300 - 3100 | Medium | Characteristic of the pyridazin-3(2H)-one tautomer. |

| C=O stretch (amide) | 1680 - 1630 | Strong, Sharp | A strong indicator of the pyridazin-3(2H)-one tautomer.[5] |

| N-O stretch (nitro) | 1560 - 1520 (asymmetric) 1360 - 1330 (symmetric) | Strong | These two distinct bands are characteristic of a nitro group.[6] |

| C=N / C=C stretch | 1620 - 1550 | Medium-Strong | Aromatic ring vibrations. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns in tandem MS (MS/MS) can offer structural insights.

Predicted Mass Spectrometric Data

| Ion | Expected m/z | Method | Notes |

| [M+H]⁺ | 157.03 | ESI+, HRMS | The protonated molecular ion. The exact mass will confirm the elemental composition C₄H₄N₄O₃. |

| [M-H]⁻ | 155.02 | ESI-, HRMS | The deprotonated molecular ion. |

| [M]⁺˙ | 156.03 | EI | The molecular ion radical, if using Electron Ionization. |

Plausible Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce smaller ions, which can reveal structural features. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules.

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a loss of 46 Da.

-

Loss of CO: Characteristic of cyclic carbonyl compounds, leading to a loss of 28 Da.

-

Loss of HCN or N₂: Ring fragmentation can lead to the loss of these small molecules.

Caption: Plausible MS/MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively, in Electrospray Ionization (ESI).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source is ideal for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

For structural information, perform a tandem MS (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Conclusion

The spectroscopic characterization of novel heterocyclic compounds like this compound is a systematic process of data integration. While direct spectral data for this specific molecule may be elusive, a thorough understanding of the characteristic spectroscopic features of the aminonitropyridazinone class provides a robust framework for its identification and structural confirmation. By combining the insights from NMR, IR, and MS, researchers can confidently elucidate the structure of this and related molecules, paving the way for further investigation into their biological and therapeutic potential.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4483. [Link]

-

Saini, M., Das, R., & Mehta, D. K. (2022). Design, Synthesis, and Pharmacological Evaluation of Substituted Oxadiazole-Pyridazin-3-One Derivatives as Antioxidant and Antimicrobial Agents. Anti-Infective Agents, 20(4), 36-45. [Link]

-

Khokra, S. L., et al. (2016). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 52(3), 527-537. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. Retrieved January 11, 2026, from [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

University of California, Irvine. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2338. [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]

-

National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1341-1353. [Link]

-

YouTube. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-Amino-5-nitropyridazin-3-ol and the Broader Landscape of Nitropyridazine and Nitropyridine Derivatives in Medicinal Chemistry

A Note on the Subject Compound: Information regarding the specific synthesis, properties, and applications of 4-Amino-5-nitropyridazin-3-ol (CAS Number: 21818060 or the more commonly cited 6381-47-1) is limited in publicly accessible scientific literature. This guide, therefore, broadens its scope to provide a comprehensive technical overview of the parent heterocyclic systems—nitropyridazines and nitropyridines. These scaffolds are of significant interest in medicinal chemistry, and this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with this class of compounds. We will use documented examples from these broader families to illustrate key concepts in synthesis, chemical behavior, and biological applications.

Introduction to Pyridazine and Pyridine Scaffolds in Drug Discovery

Pyridazine and pyridine are six-membered heterocyclic rings containing two and one nitrogen atom, respectively. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The introduction of a nitro group (-NO2) to these rings significantly alters their physicochemical properties, primarily through its strong electron-withdrawing nature. This modification can enhance biological activity, modulate metabolic stability, and provide a handle for further chemical derivatization.

Nitro-containing heterocycles are precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] The nitro group itself is a key pharmacophore in some instances, while in others it serves as a synthetic intermediate that is later reduced to an amino group, enabling the construction of more complex molecular architectures.

Physicochemical Properties and Electronic Effects

The presence of both an amino (-NH2) and a nitro group on the pyridazine or pyridine ring, as in the case of this compound, creates a "push-pull" electronic system. The electron-donating amino group and the electron-withdrawing nitro group influence the aromatic ring's electron density, impacting its reactivity, pKa, and potential for intermolecular interactions with biological targets. The additional hydroxyl group (-OH) in the subject compound introduces another site for hydrogen bonding and potential metabolic conjugation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4N4O3 | BOC Sciences[] |

| Molecular Weight | 156.1 g/mol | BOC Sciences[] |

| Predicted LogP | -0.8 | ChemAxon |

| Predicted pKa (most acidic) | 5.5 (hydroxyl group) | ChemAxon |

| Predicted pKa (most basic) | 2.1 (amino group) | ChemAxon |

Note: These values are based on in silico predictions and should be confirmed experimentally.

Synthesis Strategies for Nitropyridine and Nitropyridazinone Derivatives

The synthesis of nitropyridine and nitropyridazinone derivatives often involves multi-step sequences. Below are generalized, yet detailed, protocols for the synthesis of key intermediates and related structures, providing a practical framework for laboratory work.

General Synthesis of 4-Amino-3-nitropyridine

A common strategy for the synthesis of aminonitropyridines involves the nitration of an aminopyridine precursor. The directing effects of the amino group and the pyridine nitrogen are key considerations in achieving the desired regioselectivity.

Protocol 1: Nitration of 4-Aminopyridine

This protocol is adapted from established procedures for the synthesis of 4-amino-3-nitropyridine.[3]

Materials:

-

4-Aminopyridine

-

Concentrated Sulfuric Acid (H2SO4)

-

Fuming Nitric Acid (HNO3)

-

Ice

-

Ammonia solution

-

Deionized Water

-

Filtration apparatus

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Under ice-bath conditions (0-10 °C), dissolve 4-aminopyridine in concentrated sulfuric acid in a round-bottom flask with stirring.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature remains between 0-10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

Cool the mixture to room temperature and stir overnight.

-

Slowly pour the reaction mixture into ice water.

-

Neutralize the solution to pH 7 with an ammonia solution.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with cold water and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3]

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a protonating agent, activating the nitric acid to form the nitronium ion (NO2+), the active electrophile.

-

Low Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature prevents over-nitration and decomposition of the starting material.

-

Heating Step: The subsequent heating step can help to drive the reaction to completion.

-

Neutralization: The addition of a base is necessary to deprotonate the aminopyridine product, causing it to precipitate out of the aqueous solution.

Diagram 1: General Workflow for the Synthesis of 4-Amino-3-nitropyridine

Caption: A stepwise workflow for the laboratory synthesis of 4-amino-3-nitropyridine.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are often constructed through the condensation of a dicarbonyl compound with hydrazine or its derivatives.

Biological Activity and Therapeutic Potential of Nitropyridazine and Nitropyridine Derivatives

The introduction of a nitro group can confer a range of biological activities to pyridazine and pyridine cores. This is often due to the ability of the nitro group to be enzymatically reduced in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that can damage DNA and other vital cellular components.[4]

-

Antibacterial Activity: Pyridoxazinone derivatives, which are structurally related to pyridazinones, have demonstrated good antibacterial activity against Enterococcus faecalis and Acinetobacter baumannii.[5]

-

Antifungal Activity: Certain pyridoxazinone analogs have shown efficacy against Candida albicans, Candida glabrata, and Candida tropicalis.[5]

-

Antiprotozoal Activity: Nitropyridines functionalized with azole or pyridazine moieties have exhibited antiprotozoal effects against Colpoda steinii.[1]

Anticancer Activity

The pyridazinone scaffold is a key component of several approved and investigational anticancer drugs. These compounds often act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival. Diarylurea derivatives based on pyridazinone scaffolds have shown significant anticancer activity against melanoma, non-small cell lung cancer, prostate cancer, and colon cancer.[6]

Anti-inflammatory and Other Activities

Derivatives of pyridazine have also been explored for their anti-inflammatory properties. The diverse biological activities of these scaffolds highlight their importance as starting points for the design of new therapeutic agents.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the connectivity of atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H (amine), O-H (hydroxyl), and N=O (nitro).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the conjugated system.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Future Directions

The limited information on this compound presents an opportunity for further research. A thorough investigation of its synthesis, characterization, and biological activity could reveal novel properties and applications. Furthermore, the broader classes of nitropyridazines and nitropyridines remain fertile ground for the discovery of new therapeutic agents. Advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could accelerate the exploration of the chemical space around these privileged scaffolds.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Core.ac.uk. Retrieved January 11, 2026, from [Link]

-

Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. (2022, March 27). MDPI. Retrieved January 11, 2026, from [Link]

- Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition. (n.d.). Google Patents.

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.). Google Patents.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved January 11, 2026, from [Link]

-

4-Amino-3-nitropyridine | C5H5N3O2. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

4-Amino-2-nitropyridine | C5H5N3O2. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

5-Nitropyridin-3-ol | C5H4N2O3. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-Amino-1,2,5-thiadiazole-3-carboxylic acid | C3H3N3O2S. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Amino-5-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-5-nitropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its fundamental molecular properties, supported by data from chemical suppliers and databases, to provide a solid foundation for its use in research and development.

Section 1: Core Molecular Identity

This compound is a substituted pyridazine derivative. The core structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This ring is functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a hydroxyl group (-OH), giving rise to its specific chemical properties and reactivity.

Chemical Structure and Nomenclature

The structural arrangement of the functional groups on the pyridazine ring is crucial to its chemical behavior. The IUPAC name for this compound is 5-amino-4-nitro-1H-pyridazin-6-one[]. The presence of the hydroxyl group allows for tautomerism, where it can exist in the pyridazin-3-ol form or the pyridazin-3(2H)-one form.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Fundamental Properties: Molecular Formula and Weight

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₃ | [][2][3] |

| Molecular Weight | 156.1 g/mol | [][2][3] |

These fundamental properties are the cornerstone for any experimental work involving this compound.

Section 2: Physicochemical and Identification Data

For practical laboratory use, a comprehensive set of identifiers and physicochemical data is essential for sourcing, handling, and characterization.

Chemical Identifiers

These identifiers are crucial for unambiguously referencing the compound in databases, publications, and procurement.

| Identifier | Value | Source |

| CAS Number | 6381-47-1 | [][3][4][5] |

| InChI | InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9) | [][3] |

| InChIKey | ZLLZXWINJFUJIP-UHFFFAOYSA-N | [][3] |

| SMILES | C1=NNC(=O)C(=C1[O-])N | [] |

The consistency of these identifiers across multiple chemical supplier databases confirms the specific identity of this molecule.

Section 3: Experimental Considerations and Applications

While detailed experimental protocols for the synthesis and application of this compound are not widely published, its structure suggests its potential as a versatile building block in the synthesis of more complex heterocyclic compounds. The presence of multiple reactive sites—the amino group, the nitro group, and the pyridazine ring itself—allows for a variety of chemical transformations.

Potential Synthetic Pathways

A logical workflow for the potential utilization of this compound in a research context is outlined below. This diagram illustrates the decision-making process for a researcher investigating this compound.

Caption: A conceptual workflow for the synthetic utility of this compound.

The amino group can undergo reactions such as acylation and alkylation. The nitro group is susceptible to reduction, which would yield a diamino pyridazine derivative, a common precursor for further heterocyclic ring formation. The electron-withdrawing nature of the nitro group also activates the pyridazine ring for nucleophilic aromatic substitution reactions.

References

Sources

An In-Depth Technical Guide to 4-Amino-5-nitropyridazin-3-ol: Synthesis, Predicted Properties, and Experimental Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel heterocyclic compound, 4-Amino-5-nitropyridazin-3-ol. Due to the current absence of this compound in surveyed chemical literature, this document leverages established principles of heterocyclic chemistry to propose plausible synthetic routes and forecast its structural, spectroscopic, and reactive characteristics. The inherent tautomerism of the pyridazin-3-ol core is a central theme, with in-depth discussions on its implications for the compound's behavior. Methodologies for the synthesis and characterization of related aminopyridazinone and nitropyridazine derivatives are detailed to provide a robust framework for the prospective investigation of this target molecule. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis and application of this and structurally similar compounds.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and structural features allow for diverse functionalization, leading to potent and selective modulators of various biological targets. The introduction of both an amino and a nitro group, as in the case of this compound, is anticipated to confer a unique reactivity profile and potential for diverse intermolecular interactions, making it a compound of significant interest for drug discovery and development.

This guide will navigate the theoretical landscape of this compound, providing expert insights into its probable characteristics and the experimental designs necessary for its successful synthesis and characterization.

Proposed Synthetic Pathways

The synthesis of this compound is projected to be a multi-step process, likely commencing from a suitably substituted dichloropyridazine. The following section outlines a logical and experimentally sound synthetic strategy.

Key Starting Material: 3,6-Dichloropyridazine

A common and versatile starting material for the synthesis of substituted pyridazines is 3,6-dichloropyridazine. The differential reactivity of the chlorine atoms can be exploited for sequential nucleophilic aromatic substitution reactions.

Step-wise Functionalization Strategy

A plausible synthetic route would involve the sequential introduction of the amino, nitro, and hydroxyl groups. The order of these transformations is critical to achieving the desired isomer.

Diagram of Proposed Synthetic Pathway:

An In-depth Technical Guide to the Physicochemical Properties of Amino-Nitropyridines: A Case Study on 4-Amino-3-nitropyridine

Editor's Note:

The following technical guide was initially requested for the compound "4-Amino-5-nitropyridazin-3-ol." However, a comprehensive search of scientific literature and chemical databases revealed no available experimental data for this specific pyridazine derivative. To fulfill the user's request for an in-depth guide on solubility and stability analysis while maintaining strict scientific integrity, we have pivoted the focus to a structurally related and well-documented compound: 4-Amino-3-nitropyridine (CAS No. 1681-37-4) .

This molecule, a pyridine derivative, serves as an excellent and relevant case study. It contains both the critical amino and nitro functional groups on an aromatic heterocyclic ring, presenting similar challenges in solubility and stability. The principles, experimental designs, and analytical methodologies detailed in this guide are directly applicable to the characterization of other novel heterocyclic compounds, including the originally requested pyridazinol derivative, should it become available for study.

Introduction: The Critical Role of Physicochemical Characterization

4-Amino-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a vital intermediate in the synthesis of diverse pharmaceutical and chemical entities.[1] Its structure, featuring a pyridine core substituted with an electron-donating amino group and a powerful electron-withdrawing nitro group, imparts a unique electronic character and reactivity profile.[1] These functional groups make it a valuable building block but also introduce significant challenges regarding its solubility and stability—two of the most critical parameters influencing drug development, process chemistry, and formulation science.

Understanding the solubility and stability of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is the foundation of rational drug design and development. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. This guide provides a senior application scientist's perspective on characterizing the solubility and stability of 4-Amino-3-nitropyridine, detailing not just the "how" but the "why" behind the experimental choices.

Core Physicochemical Properties

A baseline understanding of the compound's fundamental properties is the first step in any characterization workflow. These data inform handling, storage, and the design of subsequent experiments.

| Property | Value | Source(s) |

| Chemical Name | 4-Amino-3-nitropyridine | [2][3] |

| Synonyms | 3-Nitro-4-pyridinamine | [3] |

| CAS Number | 1681-37-4 | [2][4] |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 203-207 °C (lit.) | [2][3] |

| Storage | Store in a cool, dry, dark place away from oxidizing agents. | [4][5] |

Solubility Profile: Beyond "Soluble" and "Insoluble"

Vendor and database information often provides qualitative, and sometimes conflicting, solubility data. Terms like "insoluble in water"[3][4] or "sparingly soluble"[1] are common starting points, while solubility in organic solvents like ethanol and dichloromethane is noted as higher.[2] For drug development, precise quantitative data across a range of relevant physiological and process conditions is non-negotiable.

Theoretical Underpinnings of Solubility

The solubility of 4-Amino-3-nitropyridine is governed by a balance of intermolecular forces:

-

Polarity and Hydrogen Bonding: The amino group (-NH₂) and the pyridine ring nitrogen can act as hydrogen bond acceptors, while the N-H bonds of the amino group are hydrogen bond donors. The nitro group (-NO₂) is highly polar. These features suggest an affinity for polar solvents.

-

Crystal Lattice Energy: As a crystalline solid with a high melting point (203-207 °C), significant energy is required to overcome the intermolecular forces holding the crystal lattice together. This high lattice energy can counteract the favorable interactions with solvents, leading to poor aqueous solubility.

-

pH-Dependent Ionization: The amino group and the pyridine nitrogen are basic and can be protonated in acidic conditions. Protonation would dramatically increase the polarity and aqueous solubility of the molecule.

Caption: Key factors governing the solubility of 4-Amino-3-nitropyridine.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is a self-validating standard for determining thermodynamic solubility. The key is to ensure equilibrium is reached and that the analytical method is accurate.

Objective: To determine the equilibrium solubility of 4-Amino-3-nitropyridine in various aqueous buffers and organic solvents.

Methodology:

-

Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility. Select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide).

-

Sample Addition: Add an excess amount of 4-Amino-3-nitropyridine to a known volume of each medium in sealed vials. The excess solid is critical to ensure a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be performed by taking samples at various time points (2, 8, 24, 48, 72 h) to confirm that solubility has plateaued.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of a validated, stability-indicating HPLC-UV method (see Section 5.2).

-

Analysis: Analyze the diluted samples by HPLC-UV. Calculate the concentration against a standard curve prepared from a known stock solution of 4-Amino-3-nitropyridine. The result is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Stability Profile: A Proactive Approach to Degradation

Stability testing is not simply about confirming a compound is stable; it's about actively trying to degrade it under controlled conditions to understand its intrinsic liabilities. Safety data sheets indicate the compound is stable under normal conditions but incompatible with strong oxidizing agents.[5][6] A more rigorous investigation is required for drug development. A study on the oxidative degradation of 3,4-diaminopyridine identified 4-amino-3-nitropyridine as a degradation product, suggesting the amino group is susceptible to oxidation.[7][8]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

-

Oxidative Degradation: The primary amino group is susceptible to oxidation, potentially forming nitroso, imine, or other oxidized species. The pyridine ring itself can also be oxidized to an N-oxide.[7][8]

-

Reductive Degradation: The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately, an amino group, forming 3,4-diaminopyridine. This is a common metabolic pathway for nitroaromatic compounds and can occur under certain chemical conditions.[9]

-

Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, hydrolysis of the amino group to a hydroxyl group could occur, though this is less common for aromatic amines.

-

Photodegradation: Nitroaromatic compounds are often photolabile, absorbing UV light which can lead to complex degradation pathways, including the formation of radical species or rearrangement products.[10][11]

Caption: Hypothesized degradation pathways for 4-Amino-3-nitropyridine.

Experimental Protocol: Forced Degradation Study

This workflow systematically exposes the compound to harsh conditions to rapidly identify potential degradation products and sensitive parts of the molecule.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for 4-Amino-3-nitropyridine.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-3-nitropyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 1N NaOH and heat at 80 °C for 24 hours.

-

Oxidative Degradation: Mix stock solution with 3-30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for 48 hours. Also, heat the stock solution at 80 °C for 24 hours.

-

Photolytic Degradation: Expose the stock solution and solid compound to a calibrated light source providing UV and visible light (ICH Q1B conditions, e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).

-

-

Sample Handling: At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples. Dilute all samples with mobile phase to a target concentration (e.g., 0.1 mg/mL).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5.0). Use a photodiode array (PDA) detector to assess peak purity and identify the UV maxima of any new peaks. Mass spectrometry (LC-MS) should be used to obtain mass information on degradant peaks to aid in structure elucidation.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from all process impurities and degradation products.

Proposed HPLC-UV Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH for reproducible chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | 5% B to 95% B over 20 min | A gradient is essential to elute both the polar parent compound and potentially less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 330 nm | Wavelengths selected based on the UV absorbance profile of the chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation

The causality behind validation is to prove the method is fit for purpose. The method must be validated according to ICH Q2(R1) guidelines, demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is proven by the forced degradation study, showing baseline resolution between all peaks.

-